

quality control for CBP/p300-IN-5 compound

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Compound of Interest

Compound Name: CBP/p300-IN-5

Cat. No.: B1666934

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Technical Support Center: CBP/p300-IN-5

Welcome to the technical support center for **CBP/p300-IN-5**. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this potent and selective CBP/p300 histone acetyltransferase (HAT) inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quality control data to ensure the successful application of **CBP/p300-IN-5**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **CBP/p300-IN-5**?

A1: **CBP/p300-IN-5** is a potent inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.^{[1][2][3]} These two proteins are highly homologous and act as transcriptional co-activators by acetylating histone and non-histone proteins, which plays a crucial role in regulating gene expression.^{[4][5][6][7][8][9][10]} By inhibiting the catalytic activity of CBP and p300, **CBP/p300-IN-5** leads to a decrease in histone acetylation, notably at lysine 27 of histone H3 (H3K27ac), a marker for active enhancers and promoters.^{[4][5][11]} This results in the downregulation of target oncogenes, such as MYC, and subsequent inhibition of cancer cell proliferation.^{[4][5]}

Q2: What are the recommended storage and handling conditions for **CBP/p300-IN-5**?

A2: For long-term storage, the solid powder form of **CBP/p300-IN-5** should be stored at -20°C for up to three years.^[3] Once dissolved in a solvent, stock solutions should be stored at -80°C

for up to one year.^[3] To avoid repeated freeze-thaw cycles that can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: In which solvents is **CBP/p300-IN-5** soluble?

A3: **CBP/p300-IN-5** is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution can be prepared in DMSO.

Q4: What are the key quality control parameters to check for **CBP/p300-IN-5**?

A4: The primary quality control parameter is purity, which should be $\geq 99.0\%$ as determined by methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).^[12] The identity of the compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and MS. A Certificate of Analysis (CoA) from the supplier should provide detailed information on these parameters.

Quality Control Specifications

While a specific Certificate of Analysis for every batch may vary, a typical CoA for **CBP/p300-IN-5** would include the following specifications:

Parameter	Specification	Method
Appearance	White to off-white solid	Visual Inspection
Purity (HPLC)	$\geq 98\%$	HPLC
Identity (^1H NMR)	Conforms to structure	^1H NMR
Identity (MS)	Conforms to molecular weight (618.55 g/mol)	Mass Spectrometry
Solubility	Soluble in DMSO	Visual Inspection

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Inconsistent or no inhibition of H3K27ac levels	1. Compound degradation: Improper storage or multiple freeze-thaw cycles. 2. Insufficient concentration: The concentration of CBP/p300-IN-5 may be too low for the specific cell line or experimental conditions. 3. Cell permeability issues: The compound may not be efficiently entering the cells.	1. Use a fresh aliquot of the compound. Ensure proper storage at -80°C for stock solutions. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend starting with a range from 1 nM to 1 µM. 3. While CBP/p300-IN-5 is expected to be cell-permeable, incubation time can be optimized. A time-course experiment (e.g., 2, 6, 24 hours) is recommended.
High IC50 value in a cell proliferation assay	1. Cell line insensitivity: The chosen cell line may not be dependent on CBP/p300 signaling for proliferation. 2. Assay conditions: Suboptimal cell density, incubation time, or assay readout.	1. Select a cell line known to be sensitive to CBP/p300 inhibition (e.g., prostate cancer cell lines like LNCaP or 22Rv1). ^{[2][3]} 2. Optimize seeding density to ensure cells are in the exponential growth phase during the experiment. The incubation time with the compound should be sufficient to observe an anti-proliferative effect (e.g., 72 hours).
Compound precipitation in cell culture media	1. Low solubility in aqueous media: High concentrations of the compound or low percentage of DMSO in the final culture medium.	1. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity, while being sufficient to maintain compound solubility. Prepare intermediate dilutions in culture

medium from a high-concentration DMSO stock.

Observed off-target effects	1. High compound concentration: Using concentrations significantly above the IC50 for target engagement can lead to off-target effects. 2. Intrinsic properties of the compound.	1. Use the lowest effective concentration that shows a clear on-target effect (i.e., reduction of H3K27ac). 2. Review available selectivity data for the compound. If significant off-target effects are suspected, consider using a structurally different CBP/p300 inhibitor as a control.
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Quantitative Data

The following tables summarize the reported in vitro and in vivo activity of **CBP/p300-IN-5**.

Table 1: In Vitro Activity of **CBP/p300-IN-5**

Assay Type	Target/Cell Line	IC50	Reference
Enzymatic Assay	p300/CBP Histone Acetyltransferase	18.8 nM	[1] [2] [3]
Cellular H3K27ac Assay	PC-3 cells	4.6 nM	[2] [3]
Cell Proliferation Assay	LNCaP-FGC cells	14.8 nM	[2] [3]

Table 2: In Vivo Efficacy of **CBP/p300-IN-5**

Xenograft Model	Cell Line	Dosage	Tumor Growth Inhibition	Reference
B-cell Lymphoma	SuDHL-8	7.5 mg/kg/day	62%	[2] [3]
Prostate Cancer	22RV1	7.5 mg/kg/day	48%	[2] [3]

Experimental Protocols

Protocol 1: Western Blot for H3K27 Acetylation

This protocol describes how to assess the cellular activity of **CBP/p300-IN-5** by measuring the levels of acetylated H3K27.

Materials:

- Cells of interest (e.g., PC-3)
- **CBP/p300-IN-5**
- DMSO
- Cell culture medium
- Phosphate-buffered saline (PBS)
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-acetyl-H3K27 and anti-total Histone H3 (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- **Cell Seeding:** Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
- **Compound Treatment:** The next day, treat the cells with varying concentrations of **CBP/p300-IN-5** (e.g., 0, 1, 10, 100, 1000 nM) diluted in cell culture medium. Include a DMSO-only vehicle control. Incubate for the desired time (e.g., 24 hours).
- **Cell Lysis:** Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Western Blotting:**
 - Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-acetyl-H3K27 antibody overnight at 4°C.
 - The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and develop with a chemiluminescent substrate.
 - Image the blot using a suitable imager.
- **Loading Control:** Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal protein loading.
- **Data Analysis:** Quantify the band intensities and normalize the acetyl-H3K27 signal to the total Histone H3 signal.

Protocol 2: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

This protocol outlines a method to determine the effect of **CBP/p300-IN-5** on cell viability and proliferation.

Materials:

- Cells of interest (e.g., LNCaP-FGC)
- **CBP/p300-IN-5**
- DMSO
- Cell culture medium
- 96-well clear bottom, white-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

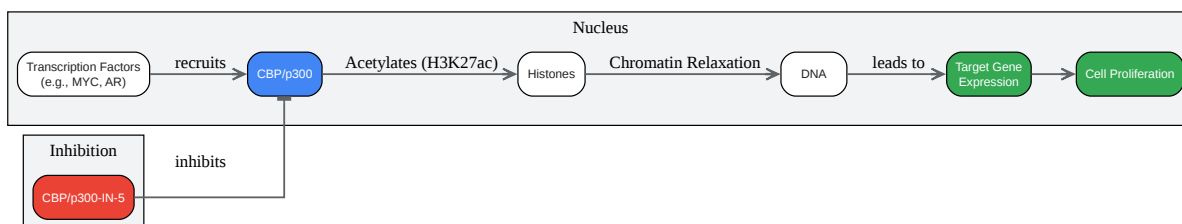
Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.
- **Compound Treatment:** After 24 hours, treat the cells with a serial dilution of **CBP/p300-IN-5**. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- **Assay:**
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add 100 µL of CellTiter-Glo® reagent to each well.

- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate-reading luminometer.
- Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.

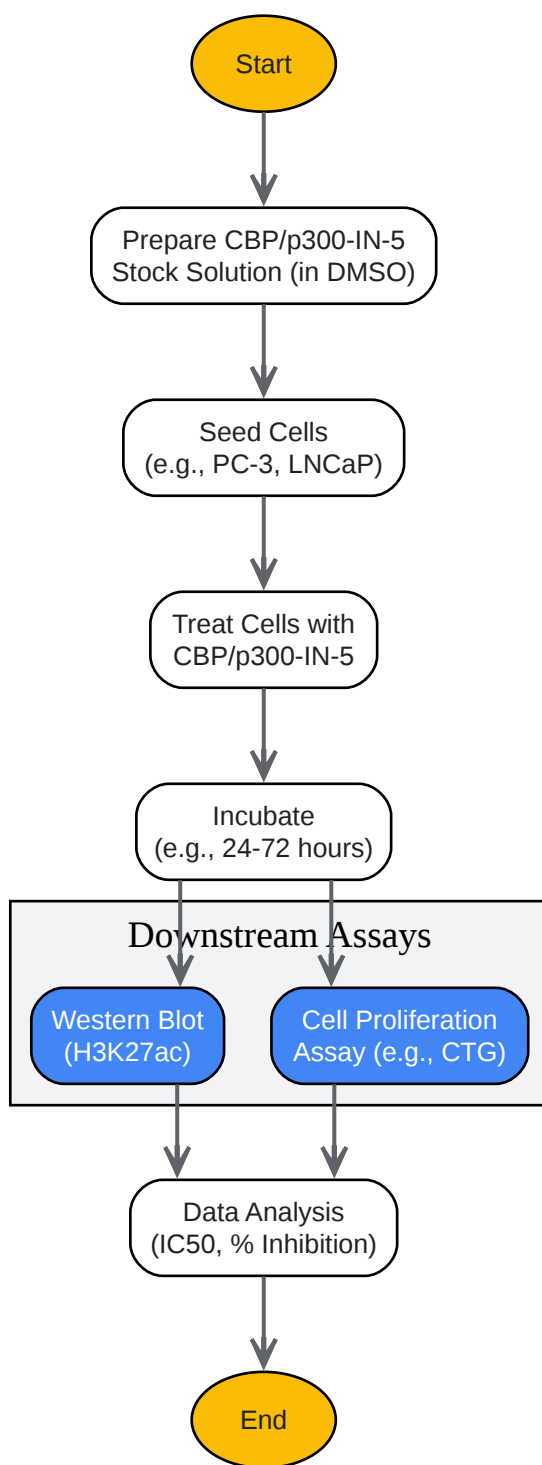
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **CBP/p300-IN-5** and a typical experimental workflow.



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Caption: Mechanism of **CBP/p300-IN-5** Action.



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Caption: Typical experimental workflow.

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